

Selectivity Profile of the Androgen Receptor Degradar Bavdegalutamide (ARV-110)

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Compound of Interest

Compound Name: MG degrader 1

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A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

Bavdegalutamide, also known as ARV-110, is a potent and orally bioavailable PROteolysis TArgeting Chimera (PROTAC) designed to selectively degrade the Androgen Receptor (AR). As a key driver in the progression of prostate cancer, the targeted degradation of AR presents a promising therapeutic strategy. This guide provides a comprehensive overview of the selectivity profile of bavdegalutamide, presenting key experimental data and detailed methodologies to facilitate a thorough understanding of its performance against other proteins.

Quantitative Selectivity Analysis

The selectivity of bavdegalutamide has been rigorously assessed using unbiased global proteomics, primarily through mass spectrometry-based techniques. These studies confirm the high selectivity of bavdegalutamide for the Androgen Receptor.

A pivotal study in VCaP prostate cancer cells, which express wild-type AR, demonstrated the exceptional selectivity of bavdegalutamide. In these whole-cell lysate proteomic analyses, bavdegalutamide treatment led to the profound and selective degradation of the Androgen Receptor with minimal impact on the broader proteome. The raw mass spectrometry data from this study is publicly available in the PRIDE repository under the dataset identifier PXD049387.

In addition to its selectivity for wild-type AR, bavdegalutamide has been evaluated against a panel of clinically relevant AR mutants that are known to confer resistance to traditional anti-

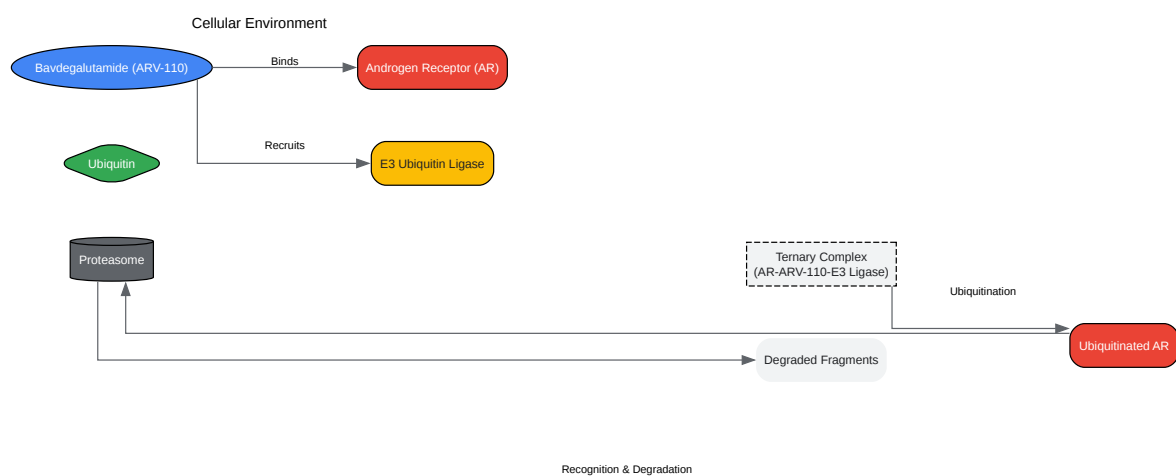
androgen therapies. The half-maximal degradation concentrations (DC50) for wild-type and various mutant AR proteins are summarized in the table below.

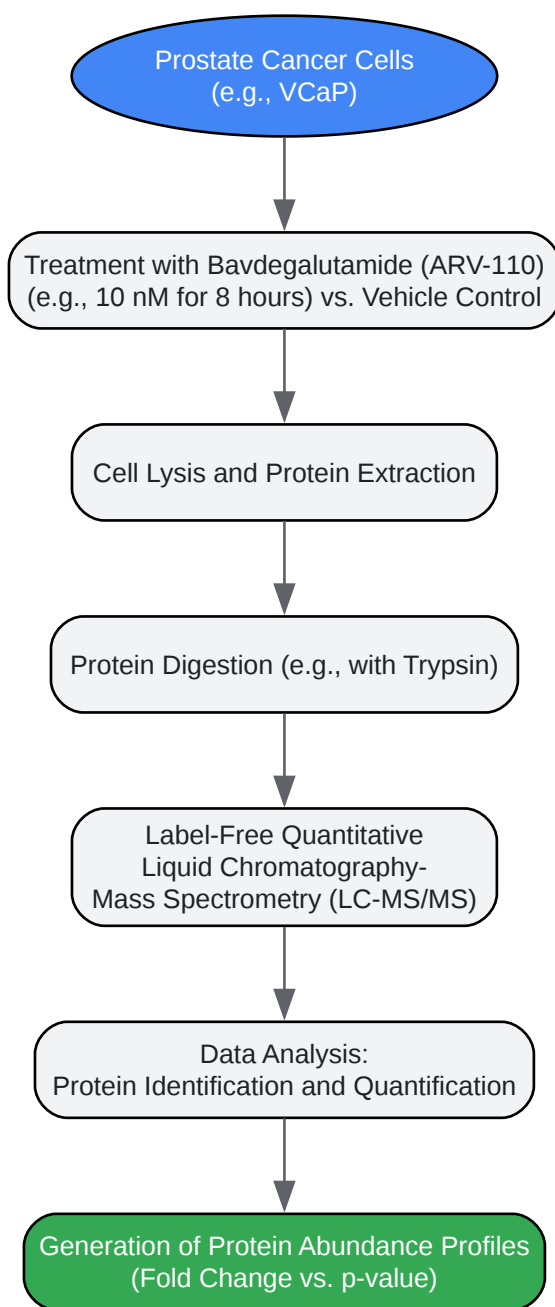
Androgen Receptor Variant	Average DC50 (nM)[1]
Wild-type	~1
L702H	>1000
T878A	1.8
H875Y	2.1
F877L	4.6
M895V	3.5

Note: The DC50 values represent the concentration of bavdegalutamide required to degrade 50% of the target protein.

Mechanism of Action and Experimental Workflow

Bavdegalutamide functions by hijacking the cell's natural protein disposal system. It is a heterobifunctional molecule with one end that binds to the Androgen Receptor and the other that recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of the AR, marking it for degradation by the proteasome.





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References

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